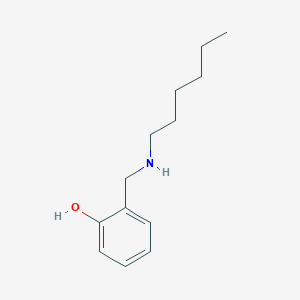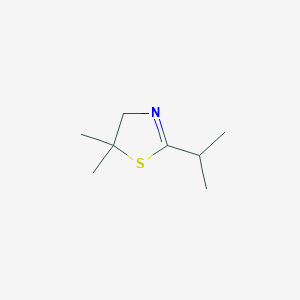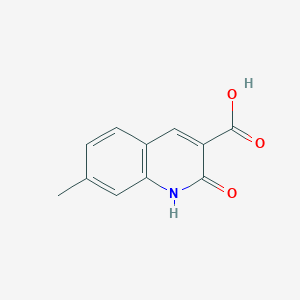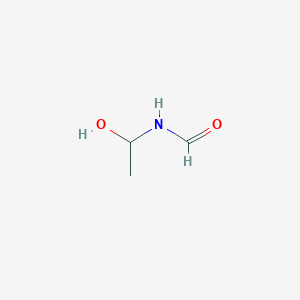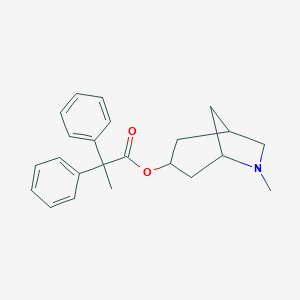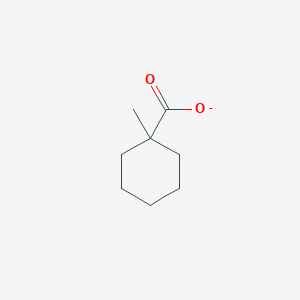
1-Methylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclohexane-1-carboxylate is an organic compound with the chemical formula C8H14O2. It is also known by its systematic name, 1-methylcyclohexanecarboxylic acid. This compound is widely used in scientific research due to its unique properties and applications. In
Mecanismo De Acción
The mechanism of action of 1-Methylcyclohexane-1-carboxylate is not well understood. However, studies have shown that it can act as a ligand for certain receptors, leading to downstream effects. It has also been found to have some antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
1-Methylcyclohexane-1-carboxylate has been shown to have some biochemical and physiological effects. Studies have found that it can inhibit the growth of certain bacteria and fungi. It has also been found to have some anti-inflammatory activity. However, more research is needed to fully understand the effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methylcyclohexane-1-carboxylate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-Methylcyclohexane-1-carboxylate. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Another area of interest is its potential as a ligand for certain receptors, which could lead to the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different organisms and systems.
Conclusion
In conclusion, 1-Methylcyclohexane-1-carboxylate is a versatile compound with various applications in scientific research. Its synthesis method is well established, and it has been found to have some biochemical and physiological effects. While its mechanism of action is not well understood, it has potential for future research in areas such as antioxidant and anti-inflammatory activity and ligand development.
Métodos De Síntesis
The synthesis of 1-Methylcyclohexane-1-carboxylate can be achieved through different methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of cyclohexene with carbon dioxide in the presence of a catalyst to form 1-methylcyclohexene-1-carboxylic acid, which is then converted to the desired compound through esterification.
Aplicaciones Científicas De Investigación
1-Methylcyclohexane-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a reference standard in chromatography and spectroscopy techniques. Additionally, it is used as a reagent in the synthesis of chiral compounds.
Propiedades
IUPAC Name |
1-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQLKUNRPCYEW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13O2- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426150 |
Source


|
| Record name | 1-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclohexane-1-carboxylate | |
CAS RN |
103884-34-0 |
Source


|
| Record name | 1-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




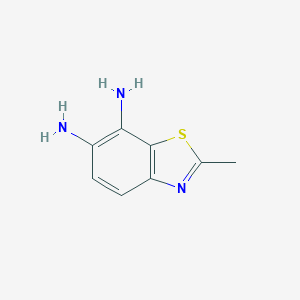
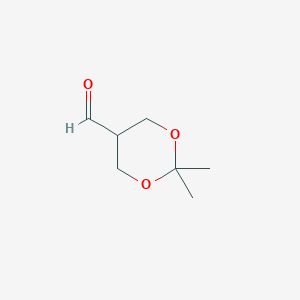
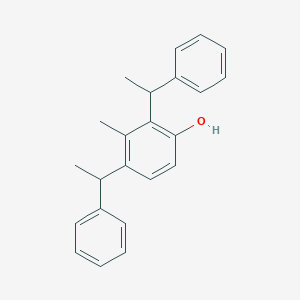
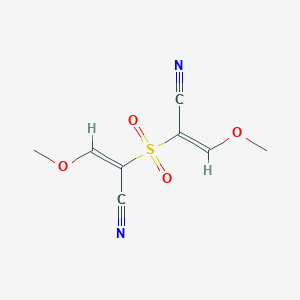
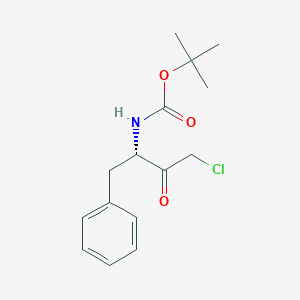
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
